Acide fluorescéine-PEG4

Vue d'ensemble

Description

Fluorescein-PEG4-Acid is a compound that combines the fluorescent properties of fluorescein with the solubility and flexibility of polyethylene glycol (PEG). This compound is widely used in various scientific fields due to its ability to form stable amide bonds and its hydrophilic nature, which enhances solubility in aqueous media .

Applications De Recherche Scientifique

Fluorescein-PEG4-Acid has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for monitoring pH and other chemical parameters.

Biology: Employed in cellular imaging and tracking due to its fluorescent properties.

Medicine: Utilized in diagnostic imaging and as a component in drug delivery systems.

Industry: Applied in the development of biosensors and other analytical tools.

Analyse Biochimique

Biochemical Properties

Fluorescein-PEG4-Acid is known to interact with various biomolecules in biochemical reactions . The terminal carboxylic acid of Fluorescein-PEG4-Acid can react with primary amine groups to form a stable amide bond . This property allows it to interact with proteins and other biomolecules containing amine groups, thereby playing a role in various biochemical reactions .

Cellular Effects

It has been suggested that it may be used in fluorescence resonance energy transfer (FRET)-based genetically encoded sensors, which are a promising technology for real-time monitoring of cellular events .

Molecular Mechanism

The molecular mechanism of Fluorescein-PEG4-Acid primarily involves its interaction with primary amine groups present in biomolecules . This interaction leads to the formation of a stable amide bond, which can influence various biochemical processes .

Temporal Effects in Laboratory Settings

It is known that Fluorescein-PEG4-Acid is soluble in water, DMSO, DMF, and DCM , which suggests that it may have good stability in various experimental conditions.

Metabolic Pathways

Given its ability to form stable amide bonds with primary amine groups, it may be involved in various biochemical reactions .

Transport and Distribution

Its solubility in various solvents suggests that it may be readily transported and distributed in biological systems .

Subcellular Localization

Given its biochemical properties, it may interact with various subcellular structures through its ability to form stable amide bonds with primary amine groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fluorescein-PEG4-Acid is synthesized by attaching a PEG chain to fluorescein. The PEG chain typically contains four ethylene glycol units, which are linked to fluorescein through a carboxyl group. The reaction involves the activation of the carboxyl group using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitate the formation of a stable amide bond with primary amine groups .

Industrial Production Methods

In industrial settings, the production of Fluorescein-PEG4-Acid involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes steps such as PEGylation, purification, and characterization using techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy .

Analyse Des Réactions Chimiques

Types of Reactions

Fluorescein-PEG4-Acid undergoes various chemical reactions, including:

Substitution Reactions: The terminal carboxyl group can react with primary amines to form amide bonds.

Click Chemistry: The compound can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are copper-free and suitable for biological applications

Common Reagents and Conditions

EDC and HATU: Used for activating the carboxyl group to form amide bonds.

SPAAC Reagents: Used for click chemistry reactions, providing a biocompatible method for conjugation

Major Products Formed

The major products formed from these reactions include various PEGylated derivatives and conjugates, which are used in drug delivery, imaging, and other biomedical applications .

Mécanisme D'action

Fluorescein-PEG4-Acid exerts its effects through its fluorescent properties. The fluorescein moiety absorbs light at a specific wavelength (494 nm) and emits light at a different wavelength (517 nm), allowing it to be used as a marker or probe in various applications. The PEG chain enhances solubility and reduces steric hindrance, making the compound more versatile and effective in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluorescein: A simpler compound without the PEG chain, used primarily for its fluorescent properties.

Rhodamine-PEG4-Acid: Another fluorescent compound with similar applications but different spectral properties.

Cyanine Dyes: Fluorescent dyes with varying emission wavelengths, used in similar applications.

Uniqueness

Fluorescein-PEG4-Acid is unique due to its combination of fluorescein’s fluorescent properties and PEG’s solubility and flexibility. This makes it particularly useful in applications requiring high solubility and minimal steric hindrance, such as in vivo imaging and drug delivery .

Activité Biologique

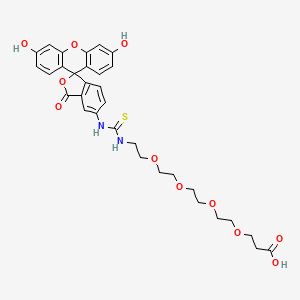

Fluorescein-PEG4-Acid is a fluorescent compound that combines the properties of fluorescein, a well-known xanthene dye, with a polyethylene glycol (PEG) spacer and a terminal carboxylic acid group. This unique structure enhances its utility in various biological applications, particularly in imaging and tracking biomolecules within biological systems.

- Chemical Structure : Fluorescein-PEG4-Acid consists of a fluorescein moiety linked to a PEG4 chain, ending with a carboxylic acid group. This structure allows for solubility in aqueous environments and facilitates conjugation with other biomolecules.

- Fluorescence Characteristics : The compound exhibits strong fluorescence, with an excitation maximum at approximately 494 nm and an emission maximum at about 517 nm. This makes it suitable for various imaging techniques, including fluorescence microscopy and flow cytometry .

Biological Activity

Fluorescein-PEG4-Acid demonstrates significant biological activity primarily due to its fluorescent properties. Its ability to conjugate with proteins, peptides, or nucleic acids allows researchers to visualize and track these biomolecules in live cells or tissues. The following sections detail its applications and findings from recent studies.

Applications in Biological Research

- Cellular Imaging : Fluorescein-PEG4-Acid is extensively used for labeling cells and tissues. Its conjugation to antibodies or other targeting molecules enables specific visualization of cellular structures or processes.

- Drug Delivery Systems : The PEG spacer enhances the pharmacokinetics of drug conjugates, improving their stability and solubility in physiological conditions. This property is crucial for developing targeted drug delivery systems that minimize off-target effects while maximizing therapeutic efficacy .

- Bioorthogonal Chemistry : The terminal carboxylic acid group allows for bioorthogonal reactions, facilitating the attachment of fluorescein-PEG4-Acid to various biomolecules without interfering with their native functions .

Research Findings

Several studies have highlighted the effectiveness of Fluorescein-PEG4-Acid in various applications:

- Fluorescent Labeling : A study demonstrated that conjugation of Fluorescein-PEG4-Acid to monoclonal antibodies significantly improved the detection of target antigens in tissue samples, providing high signal-to-noise ratios essential for accurate imaging .

- In Vivo Imaging : Research involving animal models showed that Fluorescein-PEG4-Acid could effectively label tumors, allowing for real-time imaging of tumor progression and response to therapy .

Comparative Analysis

Below is a comparison table highlighting the properties and applications of Fluorescein-PEG4-Acid alongside similar compounds:

| Compound | Excitation/Emission (nm) | Applications | Unique Features |

|---|---|---|---|

| Fluorescein-PEG4-Acid | 494 / 517 | Cellular imaging, drug delivery | PEG spacer enhances solubility |

| Indocyanine Green (ICG) | 780 / 810 | Tumor imaging | Near-infrared fluorescence |

| Rhodamine B | 554 / 576 | Protein labeling | High photostability |

Case Studies

- Tumor Targeting : In a study involving breast cancer models, researchers used Fluorescein-PEG4-Acid conjugated to anti-HER2 antibodies to visualize tumor sites. The results indicated that the fluorescent signal was significantly higher in HER2-positive tumors compared to negative controls, demonstrating the specificity and efficacy of this approach .

- Cellular Uptake Studies : Another investigation assessed the cellular uptake of Fluorescein-PEG4-Acid in HeLa cells. The study found that cells treated with the conjugate exhibited enhanced fluorescence intensity compared to controls, indicating successful internalization and potential for therapeutic applications .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N2O11S/c35-21-2-5-25-27(18-21)44-28-19-22(36)3-6-26(28)32(25)24-4-1-20(17-23(24)30(39)45-32)34-31(46)33-8-10-41-12-14-43-16-15-42-13-11-40-9-7-29(37)38/h1-6,17-19,35-36H,7-16H2,(H,37,38)(H2,33,34,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZDFOCKVIPCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401101794 | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807518-76-8 | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.